1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H26N2O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O/c1-17-7-3-4-8-18(17)15-21-11-13-22(14-12-21)16-19-9-5-6-10-20(19)23-2/h3-10H,11-16H2,1-2H3 |
InChI Key |
DMZDNQLVTWFOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Sequential Alkylation of Piperazine
The most direct route involves the stepwise alkylation of piperazine with 2-methoxybenzyl chloride and 2-methylbenzyl chloride. This method, adapted from similar piperazine syntheses, proceeds via nucleophilic substitution:
-
First Alkylation :
Piperazine reacts with 2-methoxybenzyl chloride in acetone using potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction is heated to 60–70°C for 12–24 hours, yielding 1-(2-methoxybenzyl)piperazine. -
Second Alkylation :
The mono-substituted intermediate is treated with 2-methylbenzyl chloride under similar conditions. Excess alkylating agent (1.2–1.5 equivalents) ensures complete di-substitution. Dimethylformamide (DMF) may substitute acetone to enhance solubility.
Key Data :
| Parameter | First Alkylation | Second Alkylation |
|---|---|---|
| Solvent | Acetone | DMF |
| Base | K₂CO₃ | K₂CO₃ |
| Catalyst | TBAB | None |
| Temperature (°C) | 60–70 | 80–90 |
| Yield (%) | 75–85 | 65–75 |
Alternative Pathway: Reductive Amination
While less common, reductive amination offers a route to avoid halogenated reagents. 2-Methoxybenzaldehyde and 2-methylbenzaldehyde are condensed with piperazine in the presence of sodium cyanoborohydride (NaBH₃CN). This method, though milder, suffers from lower yields (40–50%) due to competing imine formation.
Optimization of Reaction Conditions
Solvent and Base Selection
-
Polar Aprotic Solvents : DMF and acetone dominate due to their ability to dissolve both piperazine and benzyl halides. DMF enhances reaction rates at higher temperatures (80–90°C).
-
Bases : K₂CO₃ is preferred for its mild basicity and low cost. Cesium carbonate (Cs₂CO₃) increases reactivity in sterically hindered systems but raises costs.
Catalytic Additives
Phase-transfer catalysts like TBAB improve interfacial interactions in biphasic systems, boosting yields by 10–15%. Sodium iodide (NaI) facilitates halide exchange, accelerating alkylation kinetics.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from isopropyl alcohol (IPA). For example:
-
Dissolve the product in hot IPA (75–80°C).
-
Add activated carbon to adsorb impurities.
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.25–6.80 (m, 8H, Ar-H), 3.80 (s, 3H, OCH₃), 3.50 (s, 4H, Piperazine-CH₂), 2.95 (s, 4H, Piperazine-CH₂), 2.30 (s, 3H, Ar-CH₃). -
IR (KBr) :
2800–3000 cm⁻¹ (C-H stretch), 1240 cm⁻¹ (C-O-C), 740 cm⁻¹ (piperazine ring).
Challenges and Mitigation Strategies
Steric Hindrance
The 2-substituents on both benzyl groups hinder second alkylation. Mitigations include:
Byproduct Formation
Di- and tri-alkylated byproducts may form. Column chromatography (silica gel, ethyl acetate/hexane) separates these if recrystallization fails.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Sequential Alkylation | High yield (70–85%) | Requires halogenated reagents |
| Reductive Amination | Avoids halides | Low yield (40–50%) |
Industrial Scalability
Patent WO2005021521A1 demonstrates kilogram-scale synthesis using similar protocols. Key considerations:
Chemical Reactions Analysis
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the methoxy or methyl groups.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents to dissolve the reactants and facilitate the reaction. The major products formed from these reactions depend on the specific conditions and reagents used but generally involve modifications to the benzyl groups or the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to act as a building block for compounds targeting neurological and psychiatric disorders.
Table 1: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| 2-Methoxyphenylpiperazine + 2-Methylbenzaldehyde | Condensation | This compound |
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains and cancer cell lines.
Table 2: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines such as A549 and HT-29 |
Neuropharmacological Effects
Emerging studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression.
Case Study 1: Antimicrobial Properties
In a study evaluating the antimicrobial efficacy of piperazine derivatives, this compound was tested against various bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-negative bacteria.
Table 3: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| This compound | S. aureus | 12 µg/mL |
Case Study 2: Cytotoxic Effects on Cancer Cells
A series of experiments conducted on cancer cell lines demonstrated that this compound induced cytotoxic effects through apoptosis mechanisms. The MTT assay results highlighted its potential as an anticancer agent.
Table 4: Cytotoxicity Results
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A549 (Lung Cancer) | 10 µM | 30% |
| HT-29 (Colon Cancer) | 10 µM | 25% |
Mechanism of Action
The mechanism of action of 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups on the benzyl rings can influence the compound’s binding affinity and selectivity for these targets. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Piperazine derivatives vary widely based on substituent chemistry. Below is a comparative analysis:
Key Research Findings
Multi-Target Potential: The target compound’s dual aromatic substitution enables activity across cholinergic, antibacterial, and receptor systems, whereas analogues like SA4503 or fluorobenzoyl derivatives are more target-specific .
Substituent-Driven Selectivity :
- Electron-donating groups (methoxy, methyl) favor AChE inhibition.
- Bulky or electron-withdrawing groups (nitro, chloro) enhance cytotoxicity or receptor binding .
Clinical Relevance : Hybrid derivatives of the target compound (e.g., carbazole-linked hybrids) show promise in Alzheimer’s disease by combining AChE inhibition and anti-amyloidogenic activity .
Biological Activity
1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine is a compound belonging to the piperazine family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O, with a molecular weight of approximately 288.40 g/mol. The structure features a piperazine ring substituted with methoxy and methyl groups, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O |
| Molecular Weight | 288.40 g/mol |
| IUPAC Name | This compound |
The biological activity of piperazine derivatives often involves their interaction with various neurotransmitter systems, including serotonin and dopamine receptors. The methoxy and methyl substituents on the piperazine ring can enhance binding affinity and selectivity for these receptors, potentially modulating mood and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation: Piperazine compounds can act as agonists or antagonists at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction: These compounds may also interact with dopamine receptors, which are critical in regulating reward pathways and motor control.
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study evaluating the cytotoxic effects of piperazine derivatives on MCF-7 breast cancer cells demonstrated significant reductions in cell viability at specific concentrations, suggesting potential as therapeutic agents in oncology .
Antimicrobial Activity
Piperazine derivatives have also been studied for their antimicrobial properties. The structural features of these compounds can enhance their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings:
In vitro tests revealed that certain piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Neurological Effects
The influence of this compound on neurological functions is another area of interest. Its ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders and neurodegenerative diseases.
Example Study:
A study highlighted the efficacy of piperazine derivatives in enhancing cognitive functions in animal models by increasing serotonin levels in the brain .
Summary of Findings
The biological activities associated with this compound demonstrate its potential as a multifaceted therapeutic agent. The following table summarizes key findings from various studies:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 1-(2-Methoxybenzyl)-4-(2-methylbenzyl)piperazine?
- Methodology :
- Stepwise alkylation : Piperazine is sequentially alkylated using substituted benzyl halides. For example, 1-(2-methoxybenzyl)piperazine can be synthesized by reacting piperazine with 2-methoxybenzyl chloride in DMF with K₂CO₃ as a base . A second alkylation step introduces the 2-methylbenzyl group under similar conditions.
- Solvent selection : Polar aprotic solvents like DMF or DCM are preferred for optimal reactivity .
- Monitoring : Reaction progress is tracked via TLC (e.g., hexane:ethyl acetate, 2:1), with purification by silica gel chromatography (ethyl acetate:hexane gradients) .
Q. How is the purity and structural integrity of this compound validated?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration and spatial arrangement (e.g., δ 3.8 ppm for methoxy protons, δ 2.4 ppm for piperazine CH₂) .
- HPLC/GC-MS : Quantifies purity (>95%) and detects residual solvents .
- Melting point analysis : Consistent melting ranges (e.g., 94–95°C for analogous fluorobenzyl derivatives) verify crystallinity .
- Elemental analysis : Matches calculated vs. observed C/H/N percentages (e.g., C 65.20% vs. 65.00% theoretical) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Key variables :
- Temperature : Room temperature minimizes side reactions (e.g., over-alkylation) .
- Base selection : Powdered K₂CO₃ in DMF improves nucleophilic displacement efficiency compared to weaker bases .
- Stoichiometry : A 1.2:1 molar ratio of benzyl halide to piperazine intermediate reduces unreacted starting material .
- Case study : Substituting propargyl bromide with 2-methylbenzyl bromide in ’s protocol increased yield from 60% to ~80% by reducing steric hindrance.
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- SAR strategies :
- Electron-withdrawing groups : Fluorine or nitro groups at the benzyl position enhance receptor binding affinity (e.g., 4-fluorobenzyl derivatives show tyrosine kinase inhibition ).
- Steric effects : Bulky 2-methylbenzyl groups may reduce metabolic degradation, improving pharmacokinetics .
- In vitro assays :
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts interactions with target proteins like kinase domains .
- Cellular assays : IC₅₀ values from MTT assays quantify cytotoxicity against cancer cell lines .
Q. How should researchers address conflicting biological activity data across studies?
- Data reconciliation steps :
Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays to identify confounding metabolism .
Epistatic effects : Test combinatorial libraries to assess synergistic/antagonistic effects with co-administered drugs .
- Example : Discrepancies in antiarrhythmic activity of analogous piperazines were resolved by controlling for pH-dependent solubility .
Methodological Tables
Table 1 : Representative Reaction Conditions for Piperazine Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Initial alkylation | 2-Methoxybenzyl chloride, K₂CO₃, DMF, RT, 6h | 75–80 | |
| Secondary alkylation | 2-Methylbenzyl bromide, DCM, DIEA, RT, 4h | 70–75 | |
| Purification | Silica gel (EtOAc:hexane, 1:8) | – |
Table 2 : Key Characterization Data
| Technique | Diagnostic Feature | Example Value | Reference |
|---|---|---|---|
| ¹H NMR (CDCl₃) | Integration of methoxy (OCH₃) protons | δ 3.80–3.85 (s, 3H) | |
| Melting Point | Crystallinity validation | 94–95°C | |
| Elemental Analysis | Carbon content (%) | 65.20 (calc. 65.00) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
